(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID
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Overview
Description
(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a fluoromethoxycarbonyl (FMOC) protecting group, which is commonly used to protect amine groups during peptide synthesis. The compound’s stereochemistry is defined by its (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the FMOC group. One common method involves the use of FMOC chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the FMOC group.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The FMOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID involves its role as a protecting group in peptide synthesis. The FMOC group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound’s stereochemistry ensures that it interacts with specific molecular targets and pathways, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-N-BOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID
- (2R,4S)-2,4-DIMETHYLPENTANEDIOIC ACID
Uniqueness
(2R,4S)-FMOC-4-HYDROXYPIPERIDINE-2-CARBOXYLIC ACID is unique due to the presence of the FMOC protecting group, which provides stability and selectivity in peptide synthesis. Its specific stereochemistry also distinguishes it from other similar compounds, making it valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c23-13-9-10-22(19(11-13)20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGSLUBWMLBOFZ-ORAYPTAESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C[C@H]1O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589226 |
Source
|
Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917099-02-6 |
Source
|
Record name | (2R,4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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